Mal-PEG3-NH2 TFA

Catalog No.
S12867930
CAS No.
M.F
C14H21F3N2O7
M. Wt
386.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-PEG3-NH2 TFA

Product Name

Mal-PEG3-NH2 TFA

IUPAC Name

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid

Molecular Formula

C14H21F3N2O7

Molecular Weight

386.32 g/mol

InChI

InChI=1S/C12H20N2O5.C2HF3O2/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16;3-2(4,5)1(6)7/h1-2H,3-10,13H2;(H,6,7)

InChI Key

XJFZSMGECVGGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O

Mal-PEG3-NH2 TFA is a linear heterobifunctional polyethylene glycol (PEG) compound featuring a maleimide group and an amine group. This compound serves as a versatile crosslinking reagent, primarily utilized in bioconjugation and drug delivery applications. The maleimide moiety is reactive towards thiol groups, allowing for the formation of stable covalent bonds, while the amine group can interact with various functional groups such as carboxylic acids and activated N-hydroxysuccinimide esters . The compound is typically provided as a trifluoroacetic acid (TFA) salt, which enhances its solubility and stability in solution .

  • Thiol-Maleimide Reaction: The maleimide group reacts with thiols to form stable thioether linkages. This reaction is widely used in protein labeling and drug conjugation.
  • Amine Reactivity: The amine group can react with:
    • Carboxylic Acids: Forming amides through condensation reactions.
    • Activated Esters: Such as N-hydroxysuccinimide esters, facilitating the formation of stable amide bonds.
    • Carbonyl Compounds: Including aldehydes and ketones, leading to imine formation .

Mal-PEG3-NH2 TFA exhibits significant biological activity due to its ability to facilitate the conjugation of biomolecules. This property is particularly valuable in the development of targeted drug delivery systems and therapeutic agents. The compound's ability to form stable linkages with proteins or peptides enhances their pharmacokinetic properties, potentially improving efficacy and reducing toxicity . Additionally, the PEG component contributes to increased solubility and biocompatibility.

The synthesis of Mal-PEG3-NH2 TFA typically involves the following steps:

  • Synthesis of Maleimide-PEG: Maleimide is first reacted with a suitable PEG precursor to create a maleimide-functionalized PEG.
  • Amine Functionalization: The resulting maleimide-PEG compound is then treated with an amine source, resulting in the formation of Mal-PEG3-NH2.
  • TFA Salt Formation: Finally, the compound is converted into its TFA salt form to enhance solubility and stability .

Mal-PEG3-NH2 TFA has diverse applications across various fields:

  • Bioconjugation: Used for attaching drugs or labels to proteins, antibodies, or other biomolecules.
  • Drug Delivery Systems: Enhances the solubility and stability of therapeutic agents, facilitating targeted delivery.
  • Diagnostics: Employed in the development of biosensors and diagnostic assays due to its ability to conjugate with biomolecules.
  • Polymer Science: Utilized in synthesizing PEGylated polymers for biomedical applications .

Studies on Mal-PEG3-NH2 TFA have focused on its interaction with thiols and other functional groups. These interactions are critical for understanding how this compound can be utilized in drug delivery systems and bioconjugation strategies. The efficiency of thiol-maleimide reactions has been extensively documented, showcasing rapid kinetics and high specificity, which are essential for effective biomolecule labeling and modification .

Mal-PEG3-NH2 TFA shares structural similarities with several other PEG-based compounds. Below is a comparison highlighting its unique features:

Compound NameFunctional GroupsUnique Features
Mal-PEG2-AmineMaleimide, AmineShorter PEG spacer; used for smaller biomolecules
Mal-PEG4-AmineMaleimide, AmineLonger PEG spacer; improved solubility
Mal-PEG6-AmineMaleimide, AmineEnhanced stability; suitable for larger proteins
NH2-PEG3-NH2AmineLacks maleimide; used for different conjugation types
N-(Mal-PEG6)-N-Bis(PEG3-Amine) TFA saltMaleimide, Bis(Amine)Contains two amines; allows for dual conjugation

Mal-PEG3-NH2 TFA's unique combination of a maleimide group and a single amine functionality allows for selective conjugation strategies that are not achievable with compounds having multiple amines or lacking the maleimide moiety .

Stepwise Synthesis Protocols for Heterobifunctional Polyethylene Glycol Derivatives

The synthesis of Maleimide-Polyethylene Glycol-3-Amine Trifluoroacetate represents a sophisticated approach to creating heterobifunctional polyethylene glycol derivatives with precise molecular architecture [1] [4]. The stepwise synthesis methodology involves sequential coupling reactions that allow for the controlled introduction of both maleimide and amine functional groups onto a three-unit polyethylene glycol spacer [6] [12].

The initial phase of synthesis typically begins with the activation of polyethylene glycol terminal hydroxyl groups through tosylation or mesylation reactions . This activation step enhances the reactivity of the polyethylene glycol backbone for subsequent nucleophilic substitution reactions [26]. The tosylation process commonly employs tosyl chloride in the presence of a base such as triethylamine or pyridine under anhydrous conditions [26].

Following activation, the nucleophilic substitution reaction introduces the amine functionality through reaction with protected amine nucleophiles [26]. This step requires careful control of reaction conditions to minimize side reactions and ensure high conversion efficiency. The reaction is typically conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures ranging from 60 to 80 degrees Celsius [11].

The introduction of the maleimide group represents the final functionalization step in the synthetic sequence [11]. This is accomplished through the reaction of the amine-functionalized polyethylene glycol intermediate with maleimide-containing electrophiles, such as maleimide-N-hydroxysuccinimide ester [11]. The reaction conditions require careful pH control, typically maintained between 7.0 and 8.0, to ensure optimal maleimide incorporation while preventing hydrolysis [11] [30].

Synthesis StepReagentSolventTemperatureTimeYield
Polyethylene Glycol ActivationTosyl ChlorideDichloromethane0-25°C4-6 hours85-92%
Amine IntroductionProtected AmineDimethyl Sulfoxide60-80°C8-12 hours78-85%
Maleimide CouplingMaleimide-N-Hydroxysuccinimide EsterDimethyl Formamide20-25°C2-4 hours82-89%

The solid-phase synthesis approach offers significant advantages for the preparation of monodisperse heterobifunctional polyethylene glycol derivatives [26]. This methodology utilizes Wang resin as the solid support, allowing for chromatography-free synthesis with improved overall yields [26]. The synthetic cycle consists of three key steps: deprotonation using potassium tert-butoxide, Williamson ether formation through coupling reactions, and detritylation using dilute acid conditions [26].

The deprotonation step converts the resin-bound alcohol to the corresponding alkoxide, which serves as the nucleophile in the subsequent coupling reaction [26]. The coupling reaction employs tetraethylene glycol derivatives equipped with appropriate protecting groups to ensure selective chain extension [26]. The detritylation step removes the 4,4'-dimethoxytrityl protecting group using trifluoroacetic acid under mild conditions [26].

Reaction monitoring throughout the synthesis is accomplished through thin-layer chromatography and nuclear magnetic resonance spectroscopy [26] [29]. Complete conversion at each step is essential for achieving high purity final products, as incomplete reactions lead to complex mixtures that are difficult to purify [26] [29]. The use of excess reagents, typically 1.5 to 2.0 equivalents, ensures complete conversion while minimizing the formation of deletion impurities [26] [29].

Trifluoroacetate Salt Formation and Purification Strategies

The formation of trifluoroacetate salts represents a critical aspect of heterobifunctional polyethylene glycol derivative processing, particularly for compounds containing basic amine functionalities [20] [22]. Trifluoroacetate salt formation occurs naturally during synthetic processes that employ trifluoroacetic acid for deprotection reactions or during reversed-phase high-performance liquid chromatography purification using trifluoroacetic acid-containing mobile phases [20] [22].

The mechanism of trifluoroacetate salt formation involves the protonation of the terminal amine group by trifluoroacetic acid, resulting in the formation of an ammonium trifluoroacetate salt [20]. This process is thermodynamically favorable due to the strong acidity of trifluoroacetic acid with a pKa value of approximately 0.3 [20]. The resulting salt exhibits enhanced solubility in polar solvents and improved stability during storage compared to the free base form [1] [20].

Purification strategies for trifluoroacetate salts require specialized approaches due to the ionic nature of these compounds [22]. Ion-exchange chromatography represents the primary method for removing residual trifluoroacetate ions when salt conversion is desired [22]. The process employs hydroxide-form anion exchange resins to replace trifluoroacetate ions with hydroxide ions, effectively converting the salt to the free base form [22].

Purification MethodResin TypeFlow RateBed VolumeRecoveryPurity
Ion ExchangeOH⁻ Form Anion Resin1-2 mL/min10-15 volumes85-92%>95%
Reversed-Phase High-Performance Liquid ChromatographyC18 Column1 mL/minN/A78-85%>98%
Size ExclusionSephadex G-250.5-1 mL/min5-8 volumes90-95%>90%

The monitoring of trifluoroacetate content during purification processes requires sensitive analytical methods [22]. Ion chromatography with conductivity detection provides reliable quantification of trifluoroacetate ions with detection limits below 90 nanograms per milliliter [22]. The method employs potassium hydroxide eluent gradients and automated eluent generation to achieve reproducible results [22].

Alternative purification approaches include preparative reversed-phase high-performance liquid chromatography using volatile buffer systems [17] [18]. This method allows for the simultaneous purification of the compound and removal of trifluoroacetate ions through the use of ammonium acetate or formate buffers [17] [18]. The volatile nature of these buffer systems enables easy removal through lyophilization, yielding the desired acetate or formate salt forms [17] [18].

Membrane-based purification techniques offer scalable alternatives for trifluoroacetate salt processing [40]. Diafiltration using appropriate molecular weight cutoff membranes allows for the removal of small molecule impurities while retaining the desired polyethylene glycol derivative [40]. This approach is particularly advantageous for large-scale production due to its continuous operation capability and reduced solvent consumption [40].

Quality Control Metrics for Pharmaceutical-grade Production

Quality control metrics for pharmaceutical-grade Maleimide-Polyethylene Glycol-3-Amine Trifluoroacetate production encompass comprehensive analytical characterization to ensure product safety, efficacy, and consistency [24] [25]. The stringent requirements for pharmaceutical applications necessitate well-defined processes that minimize impurities and maintain narrow molecular weight distributions [24] [25].

Purity specifications for pharmaceutical-grade heterobifunctional polyethylene glycol derivatives typically require minimum purity levels of 95% or higher [1] [3]. This specification encompasses both chemical purity and the absence of potentially harmful impurities such as ethylene glycol and diethylene glycol [35]. The detection and quantification of these impurities require specialized analytical methods due to their structural similarity to the desired product [35].

High-performance liquid chromatography represents the primary analytical technique for purity assessment [17] [18]. Size exclusion chromatography provides information about molecular weight distribution and the presence of aggregated species [17] [18]. Reversed-phase high-performance liquid chromatography enables the separation of structural isomers and the quantification of related impurities [17] [18]. The combination of multiple chromatographic modes provides comprehensive characterization of product quality [17] [18].

Quality ParameterSpecificationTest MethodAcceptance Criteria
Chemical Purity≥95.0%High-Performance Liquid ChromatographySingle peak >95% area
Ethylene Glycol Content<0.10%Gas Chromatography-Flame Ionization Detection<1000 ppm
Diethylene Glycol Content<0.10%Gas Chromatography-Flame Ionization Detection<1000 ppm
Water Content<1.0%Karl Fischer Titration<10,000 ppm
Residual SolventsPer International Council for Harmonisation GuidelinesGas Chromatography-Mass SpectrometryClass 2: <5000 ppm

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation [21] [38]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers excellent sensitivity for polyethylene glycol derivatives and enables the detection of minor impurities [21] [38]. Electrospray ionization mass spectrometry provides complementary information and is particularly useful for routine quality control applications [21] [38].

Nuclear magnetic resonance spectroscopy serves as a valuable tool for structural confirmation and purity assessment [36] [41]. Proton nuclear magnetic resonance provides quantitative information about functional group incorporation and can detect structural abnormalities [36] [41]. The integration of polyethylene glycol backbone protons relative to terminal functional group protons enables accurate determination of functionalization efficiency [36] [41].

Impurity profiling represents a critical aspect of pharmaceutical-grade quality control [35] [36]. Related substances analysis identifies and quantifies synthetic by-products, degradation products, and process-related impurities [35] [36]. The acceptance criteria for individual impurities typically range from 0.1% to 1.0% depending on the specific impurity and its potential impact on product safety [35] [36].

Microbiological testing ensures the absence of harmful microorganisms in the final product [24]. Total aerobic microbial count, yeast and mold count, and tests for specific pathogens form part of the microbiological test panel [24]. Endotoxin testing using the bacterial endotoxin test or limulus amebocyte lysate assay provides additional safety assurance for parenteral applications [24].

Stability studies under accelerated and long-term storage conditions provide essential information about product shelf life and storage requirements [23] [24]. These studies monitor critical quality attributes over time and identify potential degradation pathways [23] [24]. The results inform storage recommendations and expiration dating for the pharmaceutical product [23] [24].

Solubility and Stability under Physiological Conditions

Medium (25 °C)Quantitative or Qualitative SolubilitySupporting observationCitation ID
Ultra-pure waterMiscible; clear solution up to at least 50 milligrams per millilitre (empirical vendor verification)Hydrophilic triethylene-glycol spacer and ionic trifluoroacetate counter-ion favour water miscibility52
Phosphate-buffered saline, pH 7.4Miscible; no visible precipitation after 24 hSame hydrophilic drivers as above; no salt-induced salting-out reported by supplier52
Dimethyl sulfoxide≥ 2.7 milligrams per millilitre (10 millimoles per litre stock prepared from 1 milligram in 0.367 millilitres)Stock-solution table provided by manufacturer12
Acetonitrile, tetrahydrofuran, dichloromethaneSoluble; clear solutions used for chromatographyOrganic-solvent panel reported for the trifluoroacetate salt48
Sodium-trifluoroacetate reference625 grams per litre in water demonstrates high intrinsic solubility of the counter-ionLiterature physico-chemical data for sodium trifluoroacetate21

Key findings

  • The triethylene-glycol chain and the trifluoroacetate counter-ion together confer high aqueous solubility comparable to that of short polyethylene-glycol oligomers.
  • No macroscopic precipitation or turbidity is observed after 24 hours at pH 7.4, 37 °C, indicating colloidal stability in physiologic buffer.
  • The compound remains fully dissolved in dimethyl sulfoxide at concentrations required for conjugation (> 10 millimoles per litre), facilitating high-strength stock solutions for laboratory use [1].

Hydrodynamic Radius and Spacer Effects

Structure examinedMolecular mass considered (grams per mole)Calculated hydrodynamic radius in water (nanometres) $$R_{\mathrm{h}} = 0.1912\,M^{0.559}$$Experimental context supporting calculationCitation ID
Isolated triethylene-glycol chain (three ethylene-oxide units)1503.15Mark–Houwink relation for low-mass polyethylene-glycol oligomers in water57
Complete Mal-PEG3-NH2 TFA molecule2724.46Same relation applied to the full molecular mass; maleimide and trifluoroacetate add marginal bulk57
Tetraethylene-glycol analogue (four ethylene-oxide units)1943.87Illustrates marginal size increase per extra ethylene-oxide unit57
Polyethylene-glycol 200 commercial mixture (experimental)200 (average)3.70Viscosity-derived hydrodynamic radius, water, 298 K8

Interpretation

  • Replacing a diethylene-glycol spacer with the triethylene-glycol unit of Mal-PEG3-NH2 TFA enlarges the hydrodynamic radius by ≈ 0.7 nanometres, enough to reduce renal filtration yet preserve rapid tissue diffusion [2] [3].
  • The calculated 4.5 nanometre radius for the full conjugation reagent agrees with dynamic-light-scattering benchmarks for star-shaped triethylene-glycol architectures in water [4].
  • Incremental spacer lengthening yields a sub-linear growth in radius (power 0.559), consistent with a random-coil polyethylene-glycol conformation rather than a rigid rod [5].

pH-Dependent Reactivity of Maleimide and Amine Moieties

pHDominant reactive formObserved or calculated kinetic outcomeQuantitative metricCitation ID
6.5 – 7.5Thiolate (from cysteine) + maleimideSelective Michael addition; amine competition negligibleThiol reaction ≈ 1 000-fold faster than amine reaction at pH 7.015 40 42
7.4 (22 °C)Neutral maleimide + hydroxideSpontaneous hydrolysis to maleamic acidHalf-life ≈ 25 minutes39
7.4 (25 °C)Maleimide + thiol (DNP-PEG4-cysteine model)Productive conjugation dominates despite hydrolysisSecond-order rate 5.2 × 10³ litre mol⁻¹ s⁻¹41
8.0 – 9.0Hydroxide-catalysed maleimide ring openingHydrolysis rate proportional to hydroxide concentrationRate constant 47 litre mol⁻¹ s⁻¹ at pH 8.5 (parent maleimide)4
≥ 9.5Free amine base (pKa ≈ 10.6)Primary-amine nucleophilicity rises; may add to maleimide carbonylPropan-1-amine conjugate-acid pKa 10.6 → 72% deprotonated at pH 1063 66

Mechanistic highlights

  • At physiological pH 7.4 the maleimide group of Mal-PEG3-NH2 TFA remains highly thiol-reactive and only moderately susceptible to ring-opening hydrolysis (≈ 25 min half-life) [6].
  • The primary-amine terminus is almost completely protonated at pH 7.4 (≤ 12% free base), suppressing undesired self-cyclisation and ensuring orthogonality to maleimide-thiol chemistry [7].
  • Above pH 7.5 the hydrolysis rate of the maleimide accelerates roughly ten-fold per pH unit, whereas efficient thiol conjugation can still out-compete hydrolysis provided cysteine concentrations remain in the micromolar range [8].
  • At alkaline pH ≥ 9.5 the deprotonated amine becomes nucleophilic enough to add into the maleimide double bond, leading to aminosuccinimide products and irreversible loss of thiol specificity [9] [10].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

386.13008550 g/mol

Monoisotopic Mass

386.13008550 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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